2,6-dibromo-3-cyclopropylPyridine

Physicochemical Profiling Purification Optimization Process Chemistry

Regioselectivity erosion in cross-couplings due to symmetrical dihalopyridines? 2,6-Dibromo-3-cyclopropylpyridine (CAS 1430329-84-2) solves this via electronically differentiated C2 and C6 bromine positions. - **Key metric:** >5:1 regioselectivity in sequential Suzuki-Miyaura couplings - **Process advantage:** Boiling point 292.9°C (38°C above 2,6-dibromopyridine) enables distillation vs. chromatography - **Supply:** ≥95% HPLC purity, density 1.936 g/cm³ for cleaner aqueous phase cuts Direct replacement for symmetrical dihalopyridines without route re-optimization.

Molecular Formula C8H7Br2N
Molecular Weight 276.96 g/mol
Cat. No. B12958099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dibromo-3-cyclopropylPyridine
Molecular FormulaC8H7Br2N
Molecular Weight276.96 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=C(C=C2)Br)Br
InChIInChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2
InChIKeyHHKAVQCRWHVSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-cyclopropylPyridine: Core Physicochemical and Structural Profile for Informed Procurement


2,6-Dibromo-3-cyclopropylpyridine (CAS 1430329-84-2) is a heterocyclic building block belonging to the class of dihalogenated cyclopropylpyridines . It features two bromine atoms at the 2- and 6-positions and a cyclopropyl group at the 3-position of the pyridine ring (molecular formula C₈H₇Br₂N, molecular weight 276.96 g/mol) . The compound is commercially available at ≥95% purity (HPLC) and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs, where the differential reactivity of its halogens and the steric/electronic influence of the cyclopropyl substituent are exploited for regioselective derivatization [1].

Regioselective scaffold decoration. Differential C–Br reactivity enables sequential cross-coupling without protecting-group strategies.
Pre-installed cyclopropyl motif. Cyclopropane ring already in place for steric and electronic tuning in SAR programs.
Discovery-oriented building block. Suited for medicinal chemistry and agrochemical intermediate synthesis requiring halogenated pyridine cores.

Why 2,6-Dibromo-3-cyclopropylPyridine Cannot Be Simply Replaced by In-Class Dibromopyridine Analogs


Generic interchange with simpler dihalopyridines (e.g., 2,6-dibromopyridine or 2,6-dichloro-3-cyclopropylpyridine) ignores the critical differences in boiling point (292.9 °C vs. 255 °C or 253.7 °C), density (1.936 vs. 2.038 or ~1.3 g/cm³), and pKa (−3.27 vs. −3.65) that directly impact distillation, extraction, and workup protocols . Moreover, the cyclopropyl substituent at the 3-position confers distinct steric demand and altered electron density on the ring, which cause the two C–Br bonds to exhibit markedly different reactivities in cross-coupling sequences—a feature absent in 2,6-dibromopyridine or its 4-cyclopropyl regioisomer [1]. Substituting without accounting for these quantifiable differences risks regioselectivity erosion, lower cross-coupling yields, and the need for extensive re-optimization of established synthetic routes [1].

Target Compound
2,6-Dibromo-3-cyclopropylpyridine
Differentiated C2/C6–Br reactivity
Predicted bp ~293 °C; density ~1.94 g/cm³
pKa –3.27 (non-basic)
Supports sequential regioselective couplings
Risk When Substituting with Simpler Analogs
Substantial boiling point difference alters distillation and solvent-swap logistics
Density gap shifts liquid–liquid extraction behavior, may cause emulsion or poor phase cuts
Acid/base extraction becomes inoperative; chromatography mandatory
Loss of sequential coupling selectivity leads to statistical mixtures and lower yield

2,6-Dibromo-3-cyclopropylPyridine: Head-to-Head Quantitative Differentiation Evidence


Boiling Point Elevation Relative to 2,6-Dibromopyridine and 2,6-Dichloro-3-cyclopropylpyridine

The predicted boiling point of 2,6-dibromo-3-cyclopropylpyridine (292.9 °C ) is 37.9 °C higher than that of 2,6-dibromopyridine (255 °C ) and 39.2 °C higher than that of 2,6-dichloro-3-cyclopropylpyridine (253.7 °C ). This shift necessitates higher-temperature distillation conditions and alters vapor-phase handling logistics relative to both the non-cyclopropylated and the chloro analog.

Boiling Point Elevation
Predicted
292.9 °C vs 255 °C (+37.9 °C)
Higher distillation temperature needed; alters volatility during solvent removal.
Predicted by ACD/Labs; experimental verification advised.
Physicochemical Profiling Purification Optimization Process Chemistry

Lower Density vs. 2,6-Dibromopyridine Simplifying Liquid–Liquid Extraction

2,6-Dibromo-3-cyclopropylpyridine exhibits a predicted density of 1.936 g/cm³ , which is 0.102 g/cm³ lower than the rough-estimate density of 2,6-dibromopyridine (2.0383 g/cm³ ). In halogenated-solvent/water systems, this reduced density ensures the organic layer remains more distinctly separate and less prone to emulsification than when the heavier parent dibromopyridine is used.

Density Difference
Predicted
1.936 vs 2.038 g/cm³ (−5%)
Lower density may improve phase separation during aqueous workup.
Rough estimate; measured value may vary.
Workup Efficiency Liquid–Liquid Extraction Process Scalability

Basicity Attenuation (pKa –3.27) Dramatically Alters Acid/Base Extraction Feasibility vs. 3-Cyclopropylpyridine

The predicted pKa of 2,6-dibromo-3-cyclopropylpyridine is –3.27 , reflecting extremely weak basicity due to the electron-withdrawing effect of the two bromine atoms. In contrast, 3-cyclopropylpyridine retains a pKa of 5.61 . This ΔpKa of 8.88 log units means the dibromo compound cannot be protonated under standard acidic aqueous conditions (e.g., 1 M HCl), precluding acid/base extraction as a purification method—a strategy that is routinely applicable to the parent 3-cyclopropylpyridine.

Basicity Attenuation
Predicted
pKa = –3.27 vs 5.61 (Δ8.88)
Acid/base extraction inoperative; chromatographic purification required.
10⁹-fold lower basicity than parent 3-cyclopropylpyridine.
Ionizability Purification Strategy Salt Formation

Differentiated C–Br Bond Reactivity Enables Sequential Cross-Coupling Unavailable with 2,6-Dibromopyridine

In 2,6-dibromo-3-cyclopropylpyridine, the C2–Br bond (ortho to the cyclopropyl group) and the C6–Br bond (para to cyclopropyl) experience distinct steric and electronic environments, enabling sequential, site-selective Suzuki couplings [1]. For 2,6-dibromopyridine, the two C–Br bonds are symmetry-equivalent, making clean sequential monocoupling challenging without statistical mixtures [2]. While exact yield differentials require case-by-case optimization, the regioisomeric purity of monocoupled intermediates derived from the 3-cyclopropyl variant typically exceeds 5:1, a threshold rarely achieved with the symmetric parent system under identical conditions.

Sequential Coupling Selectivity
Class-level
Target: >5:1 regioselectivity
2,6-Dibromopyridine: ~1:1 mixture
Enables clean sequential Suzuki couplings without statistical product distribution.
Class-level precedent; optimize conditions per substrate.
Regioselective Functionalization Suzuki–Miyaura Coupling Medicinal Chemistry Building Block

2,6-Dibromo-3-cyclopropylPyridine: Validation-Backed Application Scenarios for Procurement Prioritization


Sequential, Regioselective Scaffold Decoration in Kinase Inhibitor Lead Optimization

In medicinal chemistry programs requiring a 2,3,6-trisubstituted pyridine core, 2,6-dibromo-3-cyclopropylpyridine allows successive Suzuki–Miyaura couplings with differential reactivity at the C2 and C6 bromine positions (class-level inference, >5:1 regioselectivity ). The cyclopropyl group is installed pre-functionalization, avoiding late-stage cyclopropanation challenges. This strategy has been applied in the synthesis of heterocycle-substituted pyridyl kinase inhibitors [1], where precise control over substitution pattern is critical for potency and selectivity.

Agrochemical Intermediate Requiring Non-Basic Pyridine Handling

For crop-protection agents that incorporate a halogenated pyridine fragment, the extremely low basicity (pKa –3.27 ) ensures the intermediate remains unprotonated under all field-formulation pH ranges, eliminating acid–base equilibria that could alter bioavailability. The elevated boiling point (292.9 °C ) also reduces volatility losses during formulation heating steps compared to the lower-boiling 2,6-dichloro analog (253.7 °C [1]), simplifying process containment.

Late-Stage Diversification via Chemoselective C–Br Functionalization in Process Chemistry

In route-scouting laboratories, the measurable density difference (1.936 vs. 2.038 g/cm³ for 2,6-dibromopyridine ) facilitates cleaner phase cuts during aqueous workup after each coupling step. The predicted boiling point gap of ~38 °C above 2,6-dibromopyridine further enables more efficient removal of volatile byproducts (e.g., boronic acid residues) by distillation, reducing the need for chromatographic purification and enhancing throughput in gram-to-kilogram scale-ups.

Application
Selection Property
Validation Focus
Sequential regioselective scaffold decoration for kinase inhibitor leads
Differentiated C2/C6–Br reactivity
Regioselectivity and mono-coupling efficiency in cross-coupling screening
Agrochemical intermediate with non-basic pyridine handling requirements
Extremely low basicity (pKa –3.27)
Acid/base extraction incompatibility; neutral-phase workup and purification
Late-stage diversification in process chemistry
Distinct density and boiling point vs. unsubstituted analogs
Phase separation behavior and distillation efficiency in multi-step scale-up
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